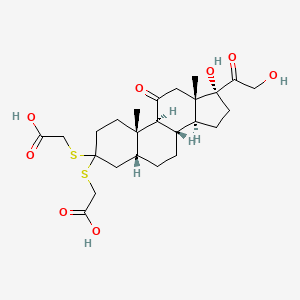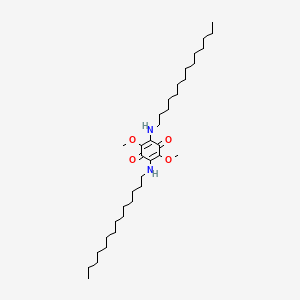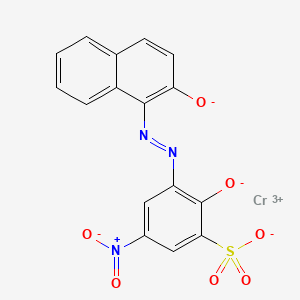
4-Oxo-4-(tritylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(tritylamino)butanoic acid is a compound with the molecular formula C23H21NO3 It is characterized by the presence of a tritylamino group attached to a butanoic acid backbone, with a keto group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(tritylamino)butanoic acid typically involves the reaction of tritylamine with a suitable butanoic acid derivative. One common method includes the use of tritylamine and 4-oxobutanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-4-(tritylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The tritylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-Oxo-4-(tritylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(tritylamino)butanoic acid involves its interaction with specific molecular targets. The tritylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The keto group at the fourth position may also play a role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Oxo-4-(methylamino)butanoic acid
- 4-Oxo-4-(trifluoromethylamino)butanoic acid
Comparison: 4-Oxo-4-(tritylamino)butanoic acid is unique due to the presence of the bulky tritylamino group, which can significantly influence its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
6622-12-4 |
|---|---|
Fórmula molecular |
C23H21NO3 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H21NO3/c25-21(16-17-22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,25)(H,26,27) |
Clave InChI |
CAEZYMRXMHXIFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)






